2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4N3O2/c19-14-6-2-4-12(8-14)17-25-24-16(27-17)9-15(26)23-10-11-3-1-5-13(7-11)18(20,21)22/h1-8H,9-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHFATFUDMPSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide represents a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on anti-cancer properties, mechanisms of action, and pharmacological profiles based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 388.35 g/mol. The presence of fluorine atoms and the oxadiazole ring structure contribute to its biological efficacy.
Anti-Cancer Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit significant anti-cancer properties. For instance, studies have shown that similar oxadiazole derivatives can induce apoptosis in various cancer cell lines. The anti-cancer activity of the compound under consideration can be attributed to several mechanisms:
- Induction of Apoptosis : Flow cytometry studies have demonstrated that derivatives can accelerate apoptosis in cancer cell lines, suggesting a potential for therapeutic use in oncology .
- Inhibition of Tumor Growth : In vivo studies on tumor-bearing mice have shown that treatment with oxadiazole derivatives leads to a marked reduction in tumor size and growth rates, indicating effective systemic activity against malignancies .
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds in various studies range from 7.4 μM to 45.2 μM against different cancer cell lines, showcasing their potency .
The biological activity of the compound may involve several pathways:
- Targeting Protein Kinases : Some studies suggest that oxadiazole derivatives can inhibit specific protein kinases involved in cancer cell proliferation and survival .
- Modulation of Apoptotic Pathways : By affecting key regulators of apoptosis, these compounds can trigger programmed cell death in cancer cells.
- Inhibition of Angiogenesis : Compounds have been noted to interfere with the formation of new blood vessels in tumors, thereby limiting their growth and metastasis.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study 1 : A derivative with a similar structure was tested on MCF-7 breast cancer cells, showing significant apoptosis induction at concentrations as low as 10 μM after 48 hours .
- Case Study 2 : In a study involving prostate cancer cells (PC-3), an oxadiazole derivative exhibited an IC50 value of approximately 12.19 ± 0.25 μM, demonstrating its potential as a therapeutic agent against hormone-refractory prostate cancer .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of various oxadiazole derivatives compared to the target compound:
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | Oxadiazole derivative | 7.4 | Induces apoptosis in MCF-7 cells |
| Compound B | Similar structure | 12.19 ± 0.25 | Inhibits PC-3 prostate cancer cells |
| Target Compound | This compound | TBD | Potential anti-cancer activity |
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been synthesized and evaluated for its efficacy against various cancer cell lines. For instance, derivatives containing the oxadiazole moiety have shown significant inhibitory activity on telomerase, an enzyme often overexpressed in cancer cells. In a study by Zheng et al., compounds with similar structures demonstrated IC50 values as low as 1.18 µM against multiple cancer types, indicating strong anticancer properties .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 | |
| Compound B | MCF7 | 2.56 | |
| Compound C | SW1116 | 4.18 |
Antimicrobial Properties
Oxadiazoles have also been explored for their antimicrobial activities. Research indicates that certain derivatives exhibit potent activity against bacterial and fungal strains. For example, a series of oxadiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into their mechanisms of action .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of oxadiazoles make them suitable candidates for applications in organic electronics, particularly in OLEDs. Their ability to act as electron transport materials enhances the efficiency and stability of OLED devices. Studies have demonstrated that incorporating oxadiazole derivatives can significantly improve the luminance and color purity of OLEDs .
Table 2: Performance Metrics of Oxadiazole-Based OLEDs
Synthesis and Evaluation
In a comprehensive study published by El-Din et al., a novel series of oxadiazole derivatives were synthesized using microwave-assisted methods, showcasing enhanced yields and reduced reaction times compared to traditional synthesis techniques. These derivatives were screened for their antiproliferative activities across several human cancer cell lines, revealing compounds with IC50 values below those of standard chemotherapeutics .
Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis conducted by Salahuddin et al. revealed that specific substitutions on the oxadiazole ring significantly influence biological activity. Their findings indicated that electron-withdrawing groups enhance anticancer efficacy, providing insights for future drug design strategies targeting cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substitutents
Compound A : 2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(3,5-difluorobenzyl)acetamide
- Key Differences :
- Oxadiazole substituent : 3-Bromophenyl vs. 3-fluorophenyl in the target.
- Acetamide substituent : 3,5-Difluorobenzyl vs. 3-(trifluoromethyl)benzyl.
- Impact: Bromine’s higher atomic weight and polarizability may increase binding affinity but reduce metabolic stability compared to fluorine.
Compound B : N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Key Differences :
- Oxadiazole substituent : Indol-3-ylmethyl vs. 3-fluorophenyl.
- Acetamide substituent : Chloro-methylphenyl vs. trifluoromethylbenzyl.
- Bioactivity : Compound B exhibited α-glucosidase inhibition (IC₅₀ = 18.3 µM) and lipoxygenase (LOX) inhibition (IC₅₀ = 45.6 µM) .
- Impact : The target compound’s fluorinated groups may shift activity toward different enzyme targets (e.g., kinases or proteases) due to altered electronic and steric properties.
Analogues with Varied Heterocyclic Cores
Compound C : 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Key Differences :
- Core : Benzofuran-oxadiazole hybrid vs. simple oxadiazole.
- Substituents : Bromobenzofuran and 4-fluorophenyl vs. 3-fluorophenyl and trifluoromethylbenzyl.
- Bioactivity : Demonstrated tyrosinase inhibition (IC₅₀ = 0.89 µM) due to benzofuran’s planar structure .
- Impact : The target compound lacks benzofuran’s π-π stacking capability but may compensate with stronger hydrophobic interactions via the trifluoromethyl group.
Compound D : N-(5-(3-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide derivatives
- Key Differences :
- Oxadiazole substituent : Methoxybenzyl vs. 3-fluorophenyl.
- Functionality : Arylthio group vs. acetamide linkage.
- Bioactivity : These derivatives showed SIRT2 inhibition (IC₅₀ = 0.2–5.8 µM), attributed to the methoxybenzyl group’s interaction with the enzyme’s hydrophobic pocket .
- Impact : The target compound’s 3-fluorophenyl group may offer similar hydrophobic interactions but with improved metabolic resistance due to fluorine’s stability.
Physicochemical and Bioactivity Comparison Table
Key Structural-Activity Relationships (SAR)
Fluorine vs. Bromine : Fluorine’s electronegativity enhances binding precision, while bromine’s bulk may improve affinity but reduce metabolic stability.
Trifluoromethyl Group : The -CF₃ group in the target compound likely enhances membrane permeability and target binding via hydrophobic and dipole interactions.
Heterocyclic Hybrids : Benzofuran-oxadiazole hybrids (e.g., Compound C) show strong enzyme inhibition but may suffer from synthetic complexity compared to simpler oxadiazoles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
